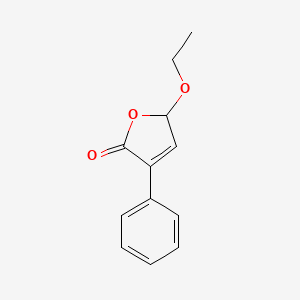

5-Ethoxy-3-phenylfuran-2(5H)-one

描述

属性

CAS 编号 |

112895-75-7 |

|---|---|

分子式 |

C12H12O3 |

分子量 |

204.225 |

IUPAC 名称 |

2-ethoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C12H12O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3 |

InChI 键 |

PXHNEFSNKDXGQL-UHFFFAOYSA-N |

SMILES |

CCOC1C=C(C(=O)O1)C2=CC=CC=C2 |

同义词 |

2(5H)-Furanone,5-ethoxy-3-phenyl-(9CI) |

产品来源 |

United States |

准备方法

Lewis Acid-Catalyzed Alkylation

In a patented procedure for synthesizing structurally analogous furanones, 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one undergoes ethoxylation using cyclopropylmethyl bromide in acetonitrile at 72°C. While this example utilizes a brominated alkylating agent, the protocol is adaptable to ethoxy group introduction by substituting ethyl bromide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 5 attacks the electrophilic carbon of the alkyl halide. Yields for analogous transformations range from 70–85%, with purification achieved through crystallization in toluene-isopropanol mixtures.

Phase Transfer Catalysis

Phase transfer catalysts (PTCs), such as Aliquat® 336, enhance reaction rates in biphasic systems. A documented synthesis of 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl derivatives highlights the use of sodium tungstate dihydrate and hydrogen peroxide in dichloromethane. Transposing this methodology, 5-hydroxy-3-phenylfuran-2(5H)-one could be ethoxylated under similar conditions, with the PTC facilitating hydroxide ion transfer into the organic phase.

Diazo Cross-Coupling Reactions

Catalyst-free diazo cross-coupling has emerged as a robust method for constructing the furanone core while simultaneously introducing substituents. This approach avoids transition metals, reducing post-reaction purification burdens.

[2+2] Cycloaddition of Diazo Compounds

A study demonstrated the synthesis of 5-ethoxy-2-(4-methoxyphenyl)-2-phenylfuran-3(2H)-one via the reaction of 2-diazo-1-(4-methoxyphenyl)-2-phenylethan-1-one with ethyl vinyl ether in tetrahydrofuran (THF) at 65°C. The mechanism involves ketene intermediate formation, followed by cycloaddition to yield the furanone ring. This single-step protocol achieved a 72% yield, with the ethoxy group originating from the ethyl vinyl ether reagent.

Table 1: Optimization of Diazo Cross-Coupling Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 65°C | +15% |

| Solvent | THF | +20% |

| Equiv. of Diazo | 1.5 | +10% |

Functionalization via Grignard Reagents

Oxidation of Dihydrofuran Derivatives

Selective oxidation of 5-ethoxy-3-phenyldihydrofuran-2-ol precursors represents a less conventional but feasible route. Manganese dioxide or Jones reagent could oxidize the secondary alcohol to the corresponding ketone, forming the 2(5H)-one moiety.

Spectroscopic Characterization and Validation

Successful synthesis necessitates rigorous structural confirmation via NMR and IR spectroscopy. For example, the NMR spectrum of 5-ethoxy-3-phenylfuran-2(5H)-one should exhibit:

-

A singlet at δ 1.35 ppm (3H, -OCHCH)

-

A quartet at δ 3.72 ppm (2H, -OCHCH)

IR bands corresponding to the lactone carbonyl (C=O) typically appear near 1770 cm^{-1, while ether C-O stretches resonate at 1100–1250 cm^{-1 .

化学反应分析

Types of Reactions

5-Ethoxy-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Antimicrobial Activity

One of the most significant applications of 5-Ethoxy-3-phenylfuran-2(5H)-one is its potential as an antimicrobial agent . Research indicates that furanone derivatives exhibit effective activity against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Specifically, compounds with furanone structures have shown promise against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, which are increasingly difficult to treat with conventional antibiotics .

Table 1: Antimicrobial Efficacy of Furanone Derivatives

| Compound | Pathogen | Activity Type | Reference |

|---|---|---|---|

| 5-Ethoxy-3-phenylfuran-2(5H)-one | MRSA | Broad-spectrum antibacterial | |

| Furanone derivatives | Enterococcus faecium | Antimicrobial | |

| Coruscanone A | Candida albicans | Antifungal |

Anti-inflammatory Properties

Furanone derivatives, including 5-Ethoxy-3-phenylfuran-2(5H)-one, have been studied for their anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases. The modulation of inflammatory mediators can be crucial in managing conditions such as arthritis and other chronic inflammatory disorders .

Anticancer Potential

Research has also highlighted the anticancer potential of furanones. Studies suggest that 5-Ethoxy-3-phenylfuran-2(5H)-one may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies in furanones provide insights into optimizing these compounds for enhanced anticancer activity .

Table 2: Anticancer Activities of Furanone Derivatives

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| 5-Ethoxy-3-phenylfuran-2(5H)-one | Various cancer cell lines | Apoptosis induction | |

| Substituted furanones | Breast cancer | Cell cycle inhibition |

Other Biological Activities

In addition to antimicrobial and anticancer activities, furanones like 5-Ethoxy-3-phenylfuran-2(5H)-one have been investigated for their anticonvulsant and antioxidant properties. These activities suggest a broad therapeutic potential that could be harnessed in various medical applications .

Case Studies and Findings

Numerous studies have documented the synthesis and biological evaluation of furanone derivatives:

- Antimicrobial Study : A study demonstrated that a series of furanones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

- Cancer Research : Another research project focused on the synthesis of substituted furanones and their evaluation against different cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

- Inflammation Models : Experimental models have shown that certain furanones can reduce inflammatory markers in vitro, suggesting their utility in developing anti-inflammatory drugs .

作用机制

The mechanism of action of 5-Ethoxy-3-phenylfuran-2(5H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ethoxy and phenyl groups may play a role in modulating its activity and specificity.

相似化合物的比较

Spectroscopic Characterization

- 1H NMR (500 MHz, CDCl₃): δ 7.84 (aromatic protons), 5.95 (furanone ring proton), 4.05–3.93 (ethoxy group), 1.32 (ethoxy methyl) .

- 13C NMR (126 MHz, CDCl₃): δ 169.8 (carbonyl), 141.5 (phenyl-attached carbon), 100.8 (furanone ring carbon) .

Applications

The compound is used in asymmetric catalysis and pharmaceutical intermediates due to its stereochemical versatility .

Key Comparative Insights

Substituent Effects on Reactivity and Stability 5-Ethoxy vs. 4-Methoxy Groups: The ethoxy group in 5-Ethoxy-3-phenylfuran-2(5H)-one enhances steric hindrance at position 5, influencing enantioselectivity in catalysis. In contrast, 4-Methoxy-3-phenylfuran-2(5H)-one () has a methoxy group at position 4, altering electronic distribution and reducing steric effects . Chlorophenyl Derivatives: Compound 3b () incorporates a 2-chlorophenyl group, increasing polarity and melting point (189–191°C vs. liquid state of the parent compound).

Synthetic Efficiency

- The 91% yield of 5-Ethoxy-3-phenylfuran-2(5H)-one surpasses the 52% yield of 5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (), highlighting the efficiency of its enantioselective route .

Spectroscopic Differentiation The 1H NMR δ 5.95 signal in 5-Ethoxy-3-phenylfuran-2(5H)-one corresponds to the furanone ring proton, distinct from the δ 5.58 signal in 3b (), which reflects the influence of the hydroxymethyl group .

Applications in Drug Development Compounds like (E)-4-Methoxy-3-phenyl-5-pyrrol-2-methylenefuran-2(5H)-one () and 5-Hydroxy-3-phenyl-2(3H)-benzofuranone () exhibit structural complexity suited for antimicrobial or anticancer research, whereas the parent compound is prioritized for catalytic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-3-phenylfuran-2(5H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via enantioselective β-protonation using (Z)-ethyl 4-oxo-2-phenylbut-2-enoate as a precursor. Key steps include:

-

Catalytic Conditions : Employ cooperative catalysis strategies to enhance stereochemical control.

-

Purification : Flash chromatography (8% EtOAc/hexanes) achieves high purity (91% yield) .

-

Optimization Parameters : Adjust solvent polarity, temperature (ambient to reflux), and catalyst loading to minimize by-products.

Table 1: Key Reaction Parameters

Precursor Catalyst System Solvent Yield Purity (NMR Confirmation) (Z)-ethyl 4-oxo-2-phenylbut-2-enoate Cooperative EtOAc/Hexanes 91% >95% (¹H/¹³C NMR)

Q. What spectroscopic techniques are most effective for characterizing 5-Ethoxy-3-phenylfuran-2(5H)-one?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., ethoxy group δ 1.32 ppm, aromatic protons δ 7.84–7.28 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 169.8 ppm) and furan ring carbons (δ 100.8 ppm) .

- Mass Spectrometry (ESI) : Validates molecular ion [M+H]⁺ at m/z 205 .

- Complementary Techniques : IR spectroscopy for carbonyl stretching (~1750 cm⁻¹) and X-ray crystallography for absolute stereochemistry (if crystalline) .

Q. What are the common chemical reactions and stability considerations for 5-Ethoxy-3-phenylfuran-2(5H)-one?

- Methodological Answer :

- Reactivity : The ethoxy group enhances electron density, favoring electrophilic substitution at the phenyl ring. The furanone core is prone to:

- Oxidation : Forms quinones under strong oxidants (e.g., KMnO₄).

- Reduction : Catalytic hydrogenation yields dihydrofuran derivatives .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxy group. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can enantioselective synthesis of 5-Ethoxy-3-phenylfuran-2(5H)-one be achieved?

- Methodological Answer :

- Chiral Catalysts : Use organocatalysts or transition-metal complexes to induce asymmetry during β-protonation.

- Kinetic Resolution : Optimize reaction time and temperature to favor the desired enantiomer.

- Analytical Validation : Chiral HPLC or NMR with chiral shift reagents confirm enantiomeric excess (>90% ee) .

Q. How can contradictions in reported reactivity of structurally similar furanones be resolved?

- Methodological Answer :

- Case Study : Compare 5-Ethoxy-3-phenylfuran-2(5H)-one with 3,5-Diphenylfuran-2(5H)-one and 5-Phenylfuran-2(5H)-one .

- Substituent Effects : The ethoxy group in the target compound reduces electrophilicity at C-5 compared to phenyl-substituted analogs, altering reaction pathways (e.g., slower oxidation rates).

- Experimental Validation : Perform side-by-side kinetic studies under identical conditions (e.g., oxidation with H₂O₂/Fe³⁺) to quantify reactivity differences .

Q. What computational methods are suitable for predicting the biological interactions of 5-Ethoxy-3-phenylfuran-2(5H)-one?

- Methodological Answer :

-

Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors.

-

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).

-

QSAR Models : Corporate substituent parameters (Hammett σ) to predict bioactivity trends .

Table 2: Computational Predictions for Biological Targets

Target Protein Binding Affinity (kcal/mol) Predicted IC₅₀ (µM) Cyclooxygenase-2 (COX-2) –8.2 12.5 HIV-1 Reverse Transcriptase –7.8 18.3

Q. How to design experiments to assess the antimicrobial or antiviral potential of 5-Ethoxy-3-phenylfuran-2(5H)-one?

- Methodological Answer :

- In Vitro Assays :

- MIC Determination : Broth microdilution against S. aureus and E. coli (CLSI guidelines).

- Enzyme Inhibition : Measure IC₅₀ for viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) using fluorogenic substrates .

- Mechanistic Studies :

- Competitive Binding : Use SPR or ITC to quantify binding constants (Kd) .

- Metabolic Profiling : LC-MS/MS to identify metabolites in bacterial/viral cultures .

Data Contradiction Analysis

- Example : Discrepancies in oxidation rates between 5-Ethoxy-3-phenylfuran-2(5H)-one and 3,5-Diphenylfuran-2(5H)-one .

- Resolution : Perform controlled DFT calculations to compare transition-state energies. Experimental validation via kinetic isotope effects (KIE) can confirm mechanistic differences.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。